molecular formula C32H47F5O4S B193560 Fulvestrant sulfone CAS No. 98008-06-1

Fulvestrant sulfone

Cat. No.: B193560
CAS No.: 98008-06-1
M. Wt: 622.8 g/mol
InChI Key: NQYWBGDKCPOMGL-LSVBPWPTSA-N
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Description

Fulvestrant 9-sulfone is a derivative of fulvestrant, a selective estrogen receptor degrader (SERD). It is known for its role as an estrogen receptor antagonist, which means it binds to estrogen receptors and inhibits their activity. This compound is particularly significant in the treatment of hormone receptor-positive metastatic breast cancer .

Mechanism of Action

Target of Action

Fulvestrant Sulfone, also known as Fulvestrant 9-Sulfone, is an estrogen receptor antagonist . It binds to estrogen receptor α (ERα) and ERβ . These receptors are present in cancer cells and are the primary targets of this compound .

Mode of Action

This compound achieves its anti-estrogen effects through two separate mechanisms . First, it competitively and reversibly binds to estrogen receptors present in cancer cells . This binding leads to the downregulation of these receptors, preventing estrogen from binding to them .

Biochemical Pathways

The binding and subsequent downregulation of estrogen receptors by this compound disrupt the normal signaling pathways of these receptors . This disruption leads to a decrease in the propagation of breast cancer cells, which are often driven by estrogen .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Fulvestrant, a related compound, is administered as a long-acting intramuscular injection , suggesting that this compound may have similar administration and absorption characteristics.

Result of Action

The result of this compound’s action is the inhibition of estrogen-controlled proliferation of breast cancer cells . By downregulating estrogen receptors, this compound prevents estrogen from promoting the growth and survival of these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its bioavailability and efficacy . Additionally, the presence of other compounds, such as cyclin-dependent kinase or phosphatidylinositol 3-kinase inhibitors, can affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Fulvestrant Sulfone is a selective estrogen receptor downregulator (SERD) that competes with estrogen for binding to the estrogen receptor . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor in both preclinical studies and clinical trials .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor, thereby inhibiting estrogen-controlled proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to estrogen receptors present in cancer cells . It exerts its effects at the molecular level through two separate mechanisms: it binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits exceptionally effective antitumor activity in preclinical models of breast cancer . At lower doses, it does not result in robust estrogen receptor downregulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . A clinically relevant 25 mg/kg dose of this compound exhibited antitumor efficacy comparable to the historically used 200 mg/kg dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its transport and distribution are influenced by various factors, including its interaction with transporters or binding proteins, and its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fulvestrant 9-sulfone involves the sulfonation of fulvestrant. This process typically includes the reaction of fulvestrant with a sulfonylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using chromatographic techniques .

Industrial Production Methods: In an industrial setting, the production of fulvestrant 9-sulfone follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Fulvestrant 9-sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of fulvestrant 9-sulfone .

Scientific Research Applications

Fulvestrant 9-sulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Fulvestrant 9-sulfone is unique due to its specific sulfone group, which enhances its binding affinity and stability compared to other similar compounds. This modification allows for more effective downregulation of estrogen receptors and improved therapeutic outcomes .

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWBGDKCPOMGL-LSVBPWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243368
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98008-06-1
Record name Fulvestrant sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fulvestrant sulfone

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